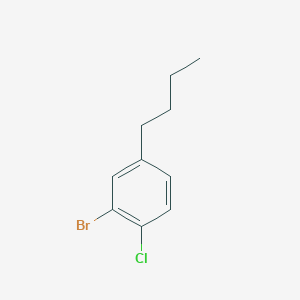

2-Bromo-4-butyl-1-chlorobenzene

Description

Significance of Halogenated Aromatic Compounds in Advanced Organic Synthesis

Halogenated aromatic compounds are a cornerstone of modern organic synthesis, valued for their versatility and wide-ranging applications. drishtiias.com These molecules, which feature one or more halogen atoms (F, Cl, Br, I) attached to an aromatic ring, serve as critical intermediates in the production of pharmaceuticals, agrochemicals, polymers, and advanced materials. drishtiias.comchemicalbook.com Their utility stems from the carbon-halogen bond, which can be readily transformed through various reactions, most notably metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings.

The presence of a halogen atom provides a reactive handle on an otherwise inert aromatic ring, allowing for the strategic formation of new carbon-carbon and carbon-heteroatom bonds. Brominated aromatic compounds are particularly useful due to the bromine atom's optimal balance of reactivity and stability, making them reliable substrates in many synthetic transformations. ncert.nic.inwikipedia.org This reactivity allows chemists to construct complex molecular architectures from simpler, readily available starting materials, highlighting the indispensable role of halogenated arenes in drug discovery and materials science. nist.gov

Contextualizing 2-Bromo-4-butyl-1-chlorobenzene within the Field of Halogenated Arenes

2-Bromo-4-butyl-1-chlorobenzene is a polysubstituted aromatic compound belonging to the family of halogenated alkylbenzenes. Its structure is characterized by a benzene (B151609) ring substituted with three different groups: a bromine atom, a chlorine atom, and a butyl group. This specific arrangement of substituents—a di-halogenated pattern with an alkyl chain—positions it as a potentially valuable building block in organic synthesis.

The presence of two different halogen atoms (bromine and chlorine) offers the potential for selective or sequential reactivity in cross-coupling reactions. Due to the generally higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions, one could envision selectively functionalizing the bromine position while leaving the chlorine intact for a subsequent transformation. The butyl group, an electron-donating alkyl substituent, influences the electronic properties of the aromatic ring and enhances the compound's solubility in non-polar organic solvents.

Physicochemical Properties of 2-Bromo-4-butyl-1-chlorobenzene

| Property | 1-Bromo-4-chlorobenzene (B145707) | 1-Bromo-4-butylbenzene | 2-Bromo-4-butyl-1-chlorobenzene (Estimated) |

|---|---|---|---|

| Molecular Formula | C₆H₄BrCl | C₁₀H₁₃Br | C₁₀H₁₂BrCl |

| Molecular Weight | 191.45 g/mol chegg.comlumenlearning.com | 213.11 g/mol | 247.56 g/mol |

| Boiling Point | 196 °C chegg.com | 245-247 °C | ~250-270 °C |

| Melting Point | 63-67 °C chegg.com | -16 °C | Liquid at room temperature |

| Density | ~1.63 g/cm³ | 1.259 g/mL | ~1.4-1.5 g/cm³ |

| Solubility | Insoluble in water; soluble in organic solvents. lumenlearning.com | Insoluble in water; soluble in organic solvents. | Insoluble in water; soluble in common organic solvents. |

Synthesis and Manufacturing Processes

A plausible laboratory-scale synthesis for 2-Bromo-4-butyl-1-chlorobenzene can be designed through a multi-step sequence starting from commercially available materials like chlorobenzene (B131634). Such a synthesis would rely on well-established aromatic substitution reactions.

Proposed Synthetic Route:

Friedel-Crafts Acylation: The synthesis would likely begin with the Friedel-Crafts acylation of chlorobenzene with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). quora.comchemicalbook.com Due to the ortho, para-directing nature of the chloro group, this reaction would predominantly yield 1-(4-chlorophenyl)butan-1-one.

Clemmensen or Wolff-Kishner Reduction: The ketone functional group of 1-(4-chlorophenyl)butan-1-one would then be reduced to a methylene (B1212753) (CH₂) group to form 1-butyl-4-chlorobenzene. This can be achieved using standard reduction methods like the Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

Electrophilic Bromination: The final step would be the selective bromination of 1-butyl-4-chlorobenzene. The butyl group is an activating, ortho, para-directing group, while the chlorine is a deactivating, ortho, para-director. The combined directing effects would strongly favor the introduction of the bromine atom at the position ortho to the butyl group and meta to the chloro group, yielding the target compound, 2-Bromo-4-butyl-1-chlorobenzene. This reaction is typically carried out using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃). docbrown.info

Industrial-scale manufacturing would follow a similar pathway, optimized for yield, purity, and cost-effectiveness.

Applications in Organic Synthesis

The primary application of 2-Bromo-4-butyl-1-chlorobenzene in organic synthesis is expected to be as a versatile building block for constructing more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.

Sequential Cross-Coupling Reactions: The differential reactivity of the carbon-bromine and carbon-chlorine bonds is a key feature. The C-Br bond is more reactive and can be selectively coupled under specific catalytic conditions, leaving the C-Cl bond available for a subsequent, different coupling reaction. This allows for the stepwise and controlled introduction of two different substituents onto the aromatic ring.

Precursor for Complex Molecules: This compound could serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and materials for organic electronics. The butyl group can enhance solubility and tune the electronic properties of the final product, while the halogenated sites provide points for diversification. For example, a Suzuki coupling at the bromine position followed by a Buchwald-Hartwig amination at the chlorine position could generate highly substituted aniline (B41778) derivatives. ncert.nic.in

Spectroscopic Data and Analytical Characterization

The structural confirmation of 2-Bromo-4-butyl-1-chlorobenzene would rely on standard analytical techniques, including NMR spectroscopy and mass spectrometry. The predicted data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Technique | Predicted Chemical Shifts (δ) and Splitting Patterns |

|---|---|

| ¹H NMR |

- Aromatic Protons (3H): Three signals in the range of δ 7.0-7.5 ppm. A singlet (or narrow doublet) for the proton between the Br and Cl atoms, a doublet for the proton adjacent to the butyl group, and a doublet of doublets for the remaining proton.

|

| ¹³C NMR | - Aromatic Carbons (6C): Six distinct signals in the δ 120-145 ppm range. The carbons directly bonded to bromine and chlorine would appear as distinct signals, with the C-Br bond typically found more upfield than the C-Cl. - Butyl Carbons (4C): Four signals in the aliphatic region (δ 10-40 ppm). |

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), 2-Bromo-4-butyl-1-chlorobenzene would exhibit a characteristic molecular ion peak. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region would show a complex cluster of peaks (M, M+2, M+4) with a distinctive intensity pattern, confirming the presence of one bromine and one chlorine atom. lumenlearning.com Common fragmentation pathways would include the loss of the butyl group (cleavage at the benzylic position) and the loss of halogen atoms.

Homologous and Analogous Compounds

The study of compounds related to 2-Bromo-4-butyl-1-chlorobenzene provides valuable context for understanding its chemical behavior.

| Compound | Structural Difference | Key Property/Reactivity Comparison |

|---|---|---|

| 1-Bromo-4-chlorobenzene | Lacks the butyl group. | Solid at room temperature with a higher melting point due to greater symmetry. chegg.com Serves as a basic model for the di-halogenated reactivity. |

| 1-Bromo-4-butylbenzene | Lacks the chlorine atom. | Has only one site for halogen-based cross-coupling. Its synthesis is simpler, involving just the alkylation and bromination of benzene. |

| 2-Bromo-4-tert-butylaniline | Features an amino group instead of chlorine and a tert-butyl group. | The strongly activating amino group dominates the directing effects in electrophilic substitution. chemicalbook.com It is a common precursor for other heterocyclic compounds. |

| 2-Bromo-4-chloro-1-isopropylbenzene | Has an isopropyl group instead of a butyl group. | Properties and reactivity are very similar. A synthetic method for this compound is patented for use in the pesticide industry, suggesting similar potential applications for the butyl analog. |

Properties

Molecular Formula |

C10H12BrCl |

|---|---|

Molecular Weight |

247.56 g/mol |

IUPAC Name |

2-bromo-4-butyl-1-chlorobenzene |

InChI |

InChI=1S/C10H12BrCl/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4H2,1H3 |

InChI Key |

GUCACDHBTJLVNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 Bromo 4 Butyl 1 Chlorobenzene

Retrosynthetic Analysis and Identification of Precursor Molecules

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. By conceptually breaking down the target molecule into simpler, commercially available starting materials, a logical synthetic route can be established.

Selection of Initial Building Blocks for Substituted Benzene (B151609) Frameworks

The synthesis of 2-Bromo-4-butyl-1-chlorobenzene can be approached from several commercially available starting materials. The choice of the initial building block significantly influences the subsequent synthetic steps. Key precursor molecules include:

4-Chlorobutylbenzene (p-Chlorobutylbenzene): This precursor already possesses the desired arrangement of the butyl and chloro substituents. The primary task then becomes the selective introduction of a bromine atom at the ortho position to the chloro group.

4-Bromobutylbenzene (p-Bromobutylbenzene): Similar to the above, this precursor has the bromo and butyl groups in the correct para relationship. The subsequent step would involve the regioselective chlorination at the ortho position to the bromo group.

Butylbenzene (B1677000): Starting with butylbenzene requires the introduction of both a chlorine and a bromine atom. The order of these additions is critical to achieving the desired 2-bromo-1-chloro isomer due to the directing effects of the substituents.

4-Butylaniline (B89568): While requiring more synthetic steps, 4-butylaniline can be a strategic precursor. The amino group is a strong activating and ortho, para-directing group, which can be exploited for regioselective halogenation. Subsequent removal of the amino group via diazotization and reduction would yield the target compound.

Regioselectivity Considerations in Directed Aromatic Functionalization

The directing effects of the substituents on the benzene ring are paramount in achieving the desired 2-bromo-4-butyl-1-chlorobenzene isomer. Both the butyl group and the halogen atoms (chloro and bromo) are ortho, para-directors. However, the interplay of their electronic and steric effects determines the final product distribution.

Starting with 4-Chlorobutylbenzene: The butyl group is an activating group, while the chlorine atom is a deactivating but ortho, para-directing group. Bromination of 4-chlorobutylbenzene would be expected to yield a mixture of isomers. The position ortho to the chlorine and meta to the butyl group (position 2) is sterically hindered by the butyl group. The position ortho to the butyl group and meta to the chlorine (position 3) is also a potential site for substitution. However, the directing effect of the chlorine atom generally favors substitution at the position ortho to it.

Starting with 4-Bromobutylbenzene: Similar to the above, the bromo group is a deactivating ortho, para-director. Chlorination of 4-bromobutylbenzene would also lead to a mixture of isomers, with the regioselectivity governed by the combined directing effects of the bromo and butyl groups.

Starting with Butylbenzene: If butylbenzene is the starting material, the first halogenation (either bromination or chlorination) will primarily occur at the para position due to the steric bulk of the butyl group. The second halogenation will then be directed by both the butyl group and the first halogen.

Utilizing 4-Butylaniline: The strong ortho, para-directing ability of the amino group in 4-butylaniline can be used to control the position of the first halogenation. beilstein-journals.org For instance, bromination would likely occur at the position ortho to the amino group. Subsequent replacement of the amino group with a chloro group via a Sandmeyer reaction would provide a controlled route to the target molecule.

Direct Synthesis Routes for 2-Bromo-4-butyl-1-chlorobenzene

Direct synthesis involves the introduction of the halogen substituents onto a pre-existing butyl-substituted benzene ring through electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions for Halogen Introduction

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. msu.edu It involves the attack of an electrophile on the electron-rich benzene ring, followed by the restoration of aromaticity.

The bromination of an aromatic ring typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst. chemguide.co.uklibretexts.org The catalyst polarizes the Br-Br bond, generating a more potent electrophile. youtube.com

For the synthesis of 2-Bromo-4-butyl-1-chlorobenzene from 4-chlorobutylbenzene, a typical procedure would involve reacting 4-chlorobutylbenzene with bromine in the presence of a catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). chemguide.co.ukwikipedia.org The reaction is generally carried out in an inert solvent.

Table 1: Common Bromination Agents and Catalysts

| Halogenating Agent | Catalyst | Description |

| Bromine (Br₂) | Iron(III) bromide (FeBr₃) | A classic and widely used method for aromatic bromination. chemguide.co.uk |

| Bromine (Br₂) | Aluminum chloride (AlCl₃) | Another common Lewis acid catalyst for bromination. wikipedia.org |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) | A milder and more selective brominating agent, often used for activated rings. nih.gov |

The reaction mechanism involves the formation of a bromonium ion electrophile, which is then attacked by the aromatic ring to form a sigma complex (arenium ion). youtube.com A base then removes a proton from the sigma complex to restore the aromaticity of the ring, yielding the brominated product. youtube.com

Similar to bromination, the chlorination of an aromatic ring is achieved using molecular chlorine (Cl₂) and a Lewis acid catalyst. libretexts.org The catalyst enhances the electrophilicity of the chlorine molecule. chemguide.co.uk

To synthesize 2-Bromo-4-butyl-1-chlorobenzene from 4-bromobutylbenzene, the substrate would be treated with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). wikipedia.org

Table 2: Common Chlorination Agents and Catalysts

| Halogenating Agent | Catalyst | Description |

| Chlorine (Cl₂) | Iron(III) chloride (FeCl₃) | A standard method for aromatic chlorination. chemguide.co.uk |

| Chlorine (Cl₂) | Aluminum chloride (AlCl₃) | A highly effective Lewis acid catalyst for chlorination. wikipedia.org |

| N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., H₂SO₄) | A source of electrophilic chlorine, often used for more controlled chlorinations. |

The mechanism for electrophilic aromatic chlorination mirrors that of bromination. youtube.com The Lewis acid activates the chlorine molecule, which is then attacked by the nucleophilic aromatic ring. libretexts.org Subsequent deprotonation of the resulting sigma complex affords the chlorinated aromatic compound. chemguide.co.uk

Sequential Halogenation and Alkylation Strategies

A primary route to 2-bromo-4-butyl-1-chlorobenzene involves the sequential halogenation and alkylation of a benzene derivative. The order of these reactions is critical to achieving the desired substitution pattern due to the directing effects of the substituents.

One plausible pathway begins with the Friedel-Crafts alkylation of chlorobenzene (B131634). quora.comyoutube.com In this electrophilic aromatic substitution reaction, chlorobenzene is treated with an appropriate butylating agent, such as 1-chlorobutane (B31608) or 1-bromobutane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). quora.commasterorganicchemistry.com The chloro group is an ortho-, para-director; therefore, this reaction will yield a mixture of ortho- and para-butylchlorobenzene. The para-isomer is typically the major product due to reduced steric hindrance. sarthaks.comyoutube.com

Following the separation of the desired p-butylchlorobenzene, the next step is the bromination of the aromatic ring. This is another electrophilic aromatic substitution, where the alkylated chlorobenzene is treated with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). masterorganicchemistry.comchemguide.co.uk The butyl group is an activating group and also an ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. msu.edu The bromine will be directed to the positions ortho to the butyl group and ortho to the chloro group. Given the substitution pattern of p-butylchlorobenzene, the bromine will substitute at the 2-position, which is ortho to the butyl group and meta to the chloro group, to yield 2-bromo-4-butyl-1-chlorobenzene.

Advanced Synthetic Transformations and Multi-Step Approaches

More complex and controlled syntheses can be employed to ensure high purity and avoid isomeric mixtures. These often involve multi-step sequences that strategically build the molecule. libretexts.orglibretexts.org

Introduction of the Butyl Moiety via Alkylation or Acylation-Reduction Pathways

A significant challenge in direct Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to isomeric impurities. chemistrysteps.comyoutube.com To circumvent this, a Friedel-Crafts acylation followed by a reduction step is a more reliable method for introducing a straight-chain alkyl group. chemistrysteps.comyoutube.comyoutube.com

This pathway would commence with the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene. The starting material, 1-bromo-3-chlorobenzene, can be synthesized through the halogenation of chlorobenzene. sarthaks.com The acylation reaction, using butanoyl chloride (CH₃CH₂CH₂COCl) and a Lewis acid catalyst, introduces a butanoyl group onto the benzene ring. masterorganicchemistry.comnumberanalytics.com The bromo and chloro substituents are both deactivating and will direct the incoming acyl group. The major product would be 4-bromo-2-chlorobutanoylbenzene.

The subsequent step involves the reduction of the carbonyl group to a methylene (B1212753) group (CH₂). Common methods for this transformation include the Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). youtube.comyoutube.com This reduction converts the butanoyl group into a butyl group, yielding the target molecule, 2-bromo-4-butyl-1-chlorobenzene. This acylation-reduction sequence ensures the introduction of the n-butyl group without rearrangement. chemistrysteps.com

Another approach for introducing the butyl group involves a Grignard reaction. walisongo.ac.idchemspider.com For instance, starting with 1-bromo-3-chlorobenzene, a Grignard reagent can be selectively formed at the more reactive bromo position. walisongo.ac.id Reaction of this Grignard reagent with a suitable electrophile, such as butanal followed by reduction, or a nitrile followed by hydrolysis, could potentially lead to the desired butyl-substituted intermediate. masterorganicchemistry.com

Sequential Functionalization of Halogenated Aromatic Systems

The synthesis can also be approached by the sequential functionalization of a dihalogenated benzene. nih.govnih.gov For example, starting with 1-bromo-4-chlorobenzene (B145707), a butyl group can be introduced. One method is through a Grignard reaction, where the Grignard reagent of 1-bromo-4-chlorobenzene is formed and then reacted with a butylating agent. walisongo.ac.idnih.gov However, controlling the regioselectivity of the initial Grignard formation can be challenging.

Alternatively, modern cross-coupling reactions could be employed. For instance, a Kumada or Suzuki coupling of 1-bromo-4-chlorobenzene with a butyl Grignard reagent or a butylboronic acid, respectively, could introduce the butyl group. The challenge lies in selectively reacting at one halogen position over the other.

Methodological Considerations for High-Yield and High-Purity Synthesis

For both laboratory and industrial-scale production, optimizing reaction conditions is paramount to achieving high yields and purity of 2-bromo-4-butyl-1-chlorobenzene.

Optimization of Reaction Conditions for Industrial Production Methods

In industrial settings, the choice of catalyst, solvent, temperature, and reaction time for each synthetic step must be carefully optimized. scispace.comresearchgate.net For Friedel-Crafts reactions, the catalyst-to-substrate ratio can influence the extent of polysubstitution and isomerization. msu.edu In halogenation reactions, controlling the stoichiometry of the halogenating agent is crucial to prevent the formation of di- and poly-halogenated byproducts. sarthaks.commasterorganicchemistry.com Purification methods, such as distillation and crystallization, are essential to isolate the desired product from isomeric impurities and unreacted starting materials.

The table below summarizes key considerations for optimizing the synthesis of 2-bromo-4-butyl-1-chlorobenzene.

| Parameter | Consideration | Potential Impact |

| Catalyst | Type and concentration of Lewis acid in Friedel-Crafts and halogenation steps. | Affects reaction rate, regioselectivity, and potential for side reactions. |

| Solvent | Polarity and boiling point of the solvent. | Influences solubility of reactants and can affect reaction pathways. |

| Temperature | Reaction temperature for each step. | Controls reaction rate and can influence the formation of byproducts. |

| Reactant Ratios | Stoichiometry of reactants. | Prevents over-alkylation or over-halogenation. |

| Purification | Method of purification (distillation, crystallization). | Determines the final purity of the product. |

Application of Continuous Flow Reactor Technologies in Halogenated Alkylbenzene Synthesis

Continuous flow reactor technology offers significant advantages for the synthesis of halogenated alkylbenzenes, particularly concerning safety and efficiency. rsc.orgsoftecks.inresearchgate.netrsc.org Halogenation reactions are often highly exothermic, and flow reactors provide superior heat and mass transfer compared to traditional batch reactors, minimizing the risk of thermal runaways and improving selectivity. rsc.orgsoftecks.inrsc.org The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of yield and purity. goflow.at This technology is particularly beneficial for handling hazardous reagents like elemental halogens, as it allows for their in-situ generation and immediate consumption, enhancing process safety. softecks.inresearchgate.net The application of flow chemistry can lead to more sustainable and cost-effective industrial production of 2-bromo-4-butyl-1-chlorobenzene. softecks.in

Purification Techniques for Isolation and Characterization

The successful synthesis of 2-Bromo-4-butyl-1-chlorobenzene necessitates rigorous purification to remove unreacted starting materials, byproducts, and other impurities. Following the purification process, a comprehensive characterization is essential to confirm the structural integrity and purity of the final product.

Purification Techniques

A multi-step approach is typically employed to isolate and purify 2-Bromo-4-butyl-1-chlorobenzene from the crude reaction mixture.

Extraction and Washing: The initial work-up often involves extraction with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297). The organic layer is then washed sequentially with water, an aqueous basic solution like sodium bicarbonate to neutralize any acidic impurities, and finally with brine to remove the bulk of the water.

Drying: The washed organic phase is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water.

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure, often with a rotary evaporator, to yield the crude product.

Column Chromatography: This is a key purification step for separating 2-Bromo-4-butyl-1-chlorobenzene from closely related impurities. A slurry of silica (B1680970) gel in a non-polar solvent is typically used as the stationary phase. The crude product is loaded onto the column, and a mobile phase, often a gradient of hexane (B92381) and ethyl acetate, is used to elute the components. The polarity of the solvent mixture is gradually increased to separate compounds based on their affinity for the stationary phase. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. For a similar compound, 2-bromo-4-(tert-butyl)aniline, a petroleum ether/ethyl acetate eluent system was used. chemicalbook.com

Distillation: For liquid products, vacuum distillation can be an effective final purification step to separate the target compound based on its boiling point, further removing any non-volatile impurities.

Isolation and Characterization

Once purified, the identity and purity of 2-Bromo-4-butyl-1-chlorobenzene are confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides detailed information about the structure. For a related compound, 1-bromo-4-butylbenzene, the aromatic protons appear in the range of δ 7.0-7.4 ppm, while the butyl group protons resonate at approximately δ 0.9 (t, 3H), 1.3 (m, 2H), 1.5 (m, 2H), and 2.5 (t, 2H) ppm. chemicalbook.com A similar pattern would be expected for 2-Bromo-4-butyl-1-chlorobenzene, with the substitution pattern on the aromatic ring influencing the specific chemical shifts and coupling constants of the aromatic protons. docbrown.infodocbrown.info

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule, confirming the carbon framework. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. The mass spectrum will exhibit a molecular ion peak (M+) corresponding to the molecular formula C₁₀H₁₂BrCl. aobchem.com The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic cluster pattern for the molecular ion peak, providing definitive evidence of their presence. nist.gov

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups. Characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl chain, as well as C-C stretching within the ring, are typically observed. The C-Br and C-Cl stretching vibrations are also expected in the fingerprint region of the spectrum. nih.govresearchgate.netnist.gov

The combination of these purification and characterization techniques ensures the high purity and confirmed identity of 2-Bromo-4-butyl-1-chlorobenzene, making it suitable for subsequent research and applications.

Data Tables

Table 1: Purification Parameters for Halogenated Aromatic Compounds

| Purification Technique | Stationary Phase | Mobile Phase / Eluent | Compound Class |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | Bromo-anilines chemicalbook.com |

| Column Chromatography | Silica Gel | Dichloromethane / Toluene | Bromo-chloro-benzylbenzenes google.comgoogle.com |

Table 2: Spectroscopic Data for Related Butyl-Aromatic Compounds

| Technique | Compound | Key Spectral Features (Chemical Shift δ / ppm or m/z) |

| ¹H NMR | 1-Bromo-4-butylbenzene | ~7.0-7.4 (aromatic H), ~2.5 (t, 2H, benzylic CH₂), ~1.5 (m, 2H, CH₂), ~1.3 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) chemicalbook.com |

| ¹³C NMR | 1-Bromo-4-butylbenzene | Data available, shows distinct peaks for all carbon atoms. nih.gov |

| MS | 1-Bromo-4-butylbenzene | Molecular Ion (M+): 212/214 (due to ⁷⁹Br/⁸¹Br isotopes) chemicalbook.com |

Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Butyl 1 Chlorobenzene

Reactivity of Halogen Atoms in the Aromatic System

The benzene (B151609) ring in 2-bromo-4-butyl-1-chlorobenzene is substituted with two different halogen atoms, bromine and chlorine. Both halogens are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. This deactivation stems from their high electronegativity, which withdraws electron density from the aromatic ring through an inductive effect. However, they are also ortho-, para-directing due to the resonance effect, where their lone pairs of electrons can be donated to the ring, stabilizing the arenium ion intermediate at these positions.

Nucleophilic Substitution Reactions

Aryl halides, such as 2-bromo-4-butyl-1-chlorobenzene, are generally unreactive towards nucleophilic substitution reactions under standard conditions. byjus.com This is due to the strong carbon-halogen bond and the repulsion between the electron-rich nucleophile and the π-electron system of the benzene ring. However, these reactions can be facilitated under forcing conditions of high temperature and pressure, or when strong electron-withdrawing groups are present at the ortho and para positions to the halogen. byjus.com In the case of 2-bromo-4-butyl-1-chlorobenzene, the presence of two halogens does not sufficiently activate the ring for easy nucleophilic substitution. Reactions with strong nucleophiles like ammonia (B1221849) or hydroxide (B78521) would require harsh conditions. ncert.nic.in

The relative reactivity of the C-Br and C-Cl bonds towards nucleophilic attack is also a key consideration. The C-Br bond is generally weaker and more polarizable than the C-Cl bond, making the bromine atom a better leaving group. Consequently, in a nucleophilic aromatic substitution scenario, the bromine atom would be preferentially replaced over the chlorine atom.

Electrophilic Substitution Reactions on the Aromatic Ring

In electrophilic aromatic substitution reactions, the substituents on the benzene ring dictate the position of the incoming electrophile. Both bromine and chlorine are ortho-, para-directing groups. aspirationsinstitute.com However, they are also deactivating, making the reaction slower than with benzene. msu.edu The butyl group, being an alkyl group, is an activating ortho-, para-director. stackexchange.com

The directing effects of the existing substituents on 2-bromo-4-butyl-1-chlorobenzene are as follows:

Bromo group (at C2): Directs incoming electrophiles to positions 4 and 6.

Chloro group (at C1): Directs incoming electrophiles to positions 2 and 4.

Butyl group (at C4): Directs incoming electrophiles to positions 2 and 6.

Considering the positions on the ring:

Position 3 is meta to both halogens and the butyl group.

Position 5 is meta to the chloro and butyl groups and para to the bromo group.

Position 6 is ortho to the chloro group, meta to the bromo group, and ortho to the butyl group.

The directing effects of the halogens and the butyl group reinforce substitution at position 6. The activating effect of the butyl group will likely have a stronger influence than the deactivating effects of the halogens, making position 6 the most probable site for electrophilic attack. However, steric hindrance from the adjacent butyl group could also play a role.

Influence of the Butyl Substituent on Aromatic Reactivity

The n-butyl group attached to the aromatic ring at the para position relative to the chlorine atom significantly influences the reactivity of 2-bromo-4-butyl-1-chlorobenzene.

Steric Effects Imparted by the Butyl Group

The butyl group, particularly a bulky isomer like a tert-butyl group, can sterically hinder the positions ortho to it. stackexchange.com In the case of 2-bromo-4-butyl-1-chlorobenzene, the butyl group is at position 4. This will create some steric hindrance at positions 3 and 5. For an incoming electrophile, attack at position 3 would be sterically hindered by the adjacent butyl group. Similarly, attack at position 5 would also experience some steric hindrance. This steric effect can influence the regioselectivity of substitution reactions, favoring less hindered positions. For instance, in nitration of p-tert-butyltoluene, substitution occurs at the less hindered position ortho to the methyl group. jove.com

Electronic Effects of the Alkyl Substituent on Ring Activation/Deactivation

Alkyl groups, such as the butyl group, are generally considered to be activating groups in electrophilic aromatic substitution. stackexchange.com They donate electron density to the aromatic ring through an inductive effect, stabilizing the positively charged arenium ion intermediate formed during the reaction. This electron-donating nature makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. While the effect is weaker than that of strongly activating groups like hydroxyl or amino groups, it still enhances the reactivity of the ring. The butyl group in 2-bromo-4-butyl-1-chlorobenzene will therefore partially counteract the deactivating effects of the two halogen atoms.

Transition Metal-Catalyzed Cross-Coupling Reactions

2-Bromo-4-butyl-1-chlorobenzene is a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds is a key aspect in these transformations.

The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This difference in reactivity allows for selective functionalization of the molecule. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to selectively couple at the C-Br position while leaving the C-Cl bond intact. This chemoselectivity is highly valuable in organic synthesis for the stepwise construction of more complex molecules.

For example, a Suzuki coupling reaction using a palladium catalyst and a suitable boronic acid could be employed to replace the bromine atom with a new aryl or alkyl group, yielding a 4-butyl-1-chloro-2-substituted-benzene derivative. Subsequent, more forcing conditions could then be used to react the less reactive chlorine atom in a second cross-coupling reaction if desired.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. fiveable.menobelprize.orgresearchgate.net In the case of 2-bromo-4-butyl-1-chlorobenzene, the greater reactivity of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond under typical palladium catalysis conditions allows for selective functionalization. This selectivity is a cornerstone of its synthetic utility.

Examples of palladium-catalyzed cross-coupling reactions applicable to 2-bromo-4-butyl-1-chlorobenzene include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.orgresearchgate.netnih.gov For 2-bromo-4-butyl-1-chlorobenzene, the reaction would selectively occur at the C-Br bond to form a new carbon-carbon bond.

Heck Reaction: In the Heck reaction, an aryl halide is coupled with an alkene. researchgate.net This reaction would also be expected to proceed selectively at the C-Br bond of 2-bromo-4-butyl-1-chlorobenzene.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. nih.govorganic-chemistry.orgresearchgate.net The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. organic-chemistry.org Selective coupling at the C-Br bond is anticipated.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a versatile method for the synthesis of anilines and their derivatives. acs.org Selective amination at the C-Br position would be the expected outcome.

Table 1: Summary of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | C-C | Pd catalyst, base |

| Heck | Alkene | C-C | Pd catalyst, base |

| Sonogashira | Terminal alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, base |

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig), and reductive elimination. nih.govyoutube.com

The selectivity for the displacement of the bromine atom over the chlorine atom in 2-bromo-4-butyl-1-chlorobenzene is primarily governed by the first step, oxidative addition . In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to oxidative addition by the electron-rich palladium(0) center. The relative rates of oxidative addition for aryl halides generally follow the trend I > Br > Cl > F. nih.gov Therefore, under controlled conditions, the palladium catalyst will preferentially react with the C-Br bond, leaving the C-Cl bond intact. This allows for the selective synthesis of monosubstituted products. Subsequent, more forcing reaction conditions could potentially lead to reaction at the C-Cl bond.

The choice of ligand coordinated to the palladium center is crucial for controlling the catalyst's reactivity and selectivity. acs.orgnih.gov Ligands can influence the electron density at the metal center, its steric environment, and the stability of the catalytic intermediates. fiveable.me

For selective cross-coupling of dihaloarenes like 2-bromo-4-butyl-1-chlorobenzene, ligand design focuses on several key aspects:

Steric Hindrance: Bulky ligands can enhance selectivity by sterically hindering the approach of the less reactive C-Cl bond to the palladium center.

Electron-Donating Properties: Electron-rich ligands can increase the rate of oxidative addition, which can sometimes be beneficial for activating the C-Cl bond if desired, but for selective C-Br coupling, a balance is needed.

By systematically modifying the ligand structure, it is possible to fine-tune the catalyst's performance to achieve high selectivity for the desired cross-coupling product. nih.govacs.orghoustonmethodist.org

Nickel-Catalyzed Arylation Reactions and Their Specific Reactivity Profiles

Nickel catalysts have emerged as a powerful alternative to palladium for cross-coupling reactions, often exhibiting different reactivity profiles and being more cost-effective. nih.govyoutube.com Nickel catalysis can be particularly effective for activating less reactive C-Cl bonds. nih.govacs.org

In the context of 2-bromo-4-butyl-1-chlorobenzene, nickel catalysis could potentially be used to achieve either selective C-Br or C-Cl coupling, depending on the reaction conditions and the ligand employed. For instance, milder conditions might favor C-Br arylation, while more forcing conditions or specific ligand systems could promote arylation at the C-Cl position. Nickel catalysts have been shown to be effective in cross-electrophile coupling reactions, where two different electrophiles are coupled in the presence of a reductant. nih.govacs.org

The mechanism of nickel-catalyzed cross-coupling can proceed through various catalytic cycles, including Ni(0)/Ni(II) and Ni(I)/Ni(III) pathways. acs.org The specific pathway is influenced by the choice of ligand, reductant, and additives. acs.org

Table 2: Potential Nickel-Catalyzed Arylation Reactions

| Reaction Type | Coupling Partner | Potential Selectivity | Catalyst System |

|---|---|---|---|

| Cross-Electrophile Coupling | Aryl Halide | C-Br or C-Cl | Ni catalyst, reductant, ligand |

| Suzuki-type Coupling | Organoboron reagent | C-Br or C-Cl | Ni catalyst, base, ligand |

Other Key Reactivity Pathways

Lithium-halogen exchange is a fundamental transformation in organometallic chemistry, allowing for the conversion of an organic halide into a highly reactive organolithium species. wikipedia.orgprinceton.edu This reaction is typically fast and occurs at low temperatures. harvard.edu

For 2-bromo-4-butyl-1-chlorobenzene, treatment with an organolithium reagent, such as n-butyllithium, would lead to a selective exchange of the bromine atom for a lithium atom. This selectivity is driven by the greater reactivity of the C-Br bond compared to the C-Cl bond in this exchange process, following the general trend I > Br > Cl. wikipedia.orgnumberanalytics.com The resulting aryllithium intermediate, 2-chloro-5-butylphenyllithium, is a powerful nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups.

The regioselectivity of lithium-halogen exchange can be influenced by factors such as steric hindrance and the presence of directing groups. uni-regensburg.denih.gov In this specific molecule, the butyl group may exert some steric influence, but the primary determinant of selectivity is the difference in halogen reactivity. nih.govresearchgate.net

The oxidation and reduction of halogenated arenes are generally more challenging than their cross-coupling or lithium-halogen exchange reactions.

Reduction: The C-X (X = Cl, Br) bonds can be reduced to C-H bonds under various conditions. Catalytic hydrogenation is one method, though it may require harsh conditions and can sometimes lead to dehalogenation. More commonly, hydrodehalogenation can be achieved using methods such as mediated electrochemistry. acs.orgchemrxiv.org For instance, an electrochemical method has been described for the reduction of aryl bromides and chlorides initiated by an oxidation reaction at mild potentials. acs.orgchemrxiv.org It is also possible to reduce aryl halides to aryl radicals using visible-light photocatalysis. nih.govsigmaaldrich.com In the case of 2-bromo-4-butyl-1-chlorobenzene, selective reduction of the C-Br bond would likely be more facile than reduction of the C-Cl bond.

Oxidation: Aryl halides are generally resistant to oxidation. The aromatic ring can be oxidized under harsh conditions, but this typically leads to a mixture of products and is not a synthetically useful transformation for this compound. The halogen atoms themselves are not readily oxidized in this context. It's important to note that enzymatic halogenation and dehalogenation reactions exist in nature, employing diverse mechanistic strategies, but these are generally not applied in standard laboratory synthesis for a molecule like 2-bromo-4-butyl-1-chlorobenzene. nih.gov The halogenation of benzene itself requires a Lewis acid catalyst to generate a potent electrophile, highlighting the inherent stability of the aromatic ring to electrophilic attack. chemistrysteps.comyoutube.com

Computational and Theoretical Investigations of 2 Bromo 4 Butyl 1 Chlorobenzene

Quantum Chemical Calculations

Density Functional Theory (DFT) Analysis for Molecular Geometry

No published studies were found that have utilized Density Functional Theory (DFT) to determine the optimized molecular geometry of 2-Bromo-4-butyl-1-chlorobenzene. Such an analysis would typically provide key data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the compound's three-dimensional structure.

Electronic Structure Analysis: HOMO-LUMO Energy Levels and Frontier Molecular Orbital Theory

There is no available research detailing the electronic structure of 2-Bromo-4-butyl-1-chlorobenzene through the analysis of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis of 2-Bromo-4-butyl-1-chlorobenzene has not been reported in the scientific literature. This type of analysis is instrumental in understanding the delocalization of electron density and the nature of the bonding interactions within the molecule.

Prediction of Reactivity and Elucidation of Reaction Mechanisms

Calculation of Activation Barriers for Proposed Reaction Pathways

No computational studies have been published that calculate the activation barriers for any proposed reaction pathways involving 2-Bromo-4-butyl-1-chlorobenzene. These calculations are essential for predicting the feasibility and kinetics of chemical reactions.

Computational Approaches for Bond Dissociation Energy Calculations

The selective reactivity of multi-halogenated aromatic compounds is often governed by the relative strengths of the carbon-halogen (C-X) bonds. Bond Dissociation Energy (BDE) is a critical metric in this context, representing the energy required to homolytically cleave a bond. Computational methods are frequently employed to calculate these energies, offering insights into which halogen is more likely to participate in reactions such as palladium-catalyzed cross-coupling.

Theoretical studies on simpler halobenzenes provide a framework for understanding the C-X bonds in more complex structures. Density Functional Theory (DFT) methods, particularly the B3LYP functional, and higher-accuracy composite methods like G3B3, are standard tools for these calculations. nih.gov For instance, calculations on chlorobenzene (B131634) and bromobenzene (B47551) have been performed to benchmark the accuracy of these methods against experimental data. The G3B3 method has shown high accuracy for such systems. nih.gov

For 2-Bromo-4-butyl-1-chlorobenzene, these computational approaches would be used to calculate the BDE for both the C-Cl and C-Br bonds. The calculations would reveal the energetic difference between cleaving these two bonds, which is fundamental to predicting the regioselectivity in chemical reactions. Generally, the C-Br bond is weaker and more easily broken than the C-Cl bond, a trend that computational BDE calculations would quantify for this specific molecule.

Table 1: Comparison of Experimental and Calculated Bond Dissociation Energies (kcal/mol) for Halobenzenes

| Compound | Method | Calculated BDE (kcal/mol) | Experimental BDE (kcal/mol) |

|---|---|---|---|

| Chlorobenzene | B3LYP | 91.0 | 97.6 |

| G3B3 | 99.0 | 97.6 | |

| Bromobenzene | B3LYP | 83.7 | 82.6 |

Data sourced from theoretical studies on halo-heterocycles and halobenzenes. nih.gov

Molecular Dynamics Simulations for Solvent and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For 2-Bromo-4-butyl-1-chlorobenzene, MD simulations can provide invaluable insights into its behavior in different chemical environments and its interactions with neighboring molecules.

The process involves creating a simulation box containing a number of 2-Bromo-4-butyl-1-chlorobenzene molecules, either in a pure state or solvated in a chosen solvent. The interactions between all atoms are governed by a 'force field,' a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the simulation tracks the trajectory of each atom, revealing macroscopic properties derived from this microscopic behavior.

Key insights from MD simulations would include:

Solvation Structure: Understanding how solvent molecules arrange around the solute. For 2-Bromo-4-butyl-1-chlorobenzene, this would show the preferential interaction sites for polar or non-polar solvents with the butyl group, the aromatic ring, and the halogen atoms.

Intermolecular Interactions: In a condensed phase, MD simulations can quantify the nature and strength of interactions between molecules. This includes stacking interactions between aromatic rings and halogen bonding, which could influence the material's bulk properties.

Diffusion and Transport Properties: The simulation can predict how the molecule moves through a solvent, which is related to properties like viscosity and diffusion coefficients.

Studies of Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics, including frequency conversion and optical switching. The presence of heavy atoms like bromine can significantly influence the NLO properties of organic molecules.

Computational quantum chemistry is essential for predicting and understanding the NLO response of a molecule. A key parameter is the first molecular hyperpolarizability (β), which quantifies the second-order NLO response at the molecular level. Studies on chromophores with different halogen substituents have shown that bromine can enhance NLO properties significantly. nih.gov

Research has demonstrated that bromo-containing chromophores can have static first molecular hyperpolarizability (β₀) values that are 1.24 to 5.75 times greater than their chloro-containing analogues. nih.gov This enhancement is achieved without negatively impacting the material's optical transparency by shifting the absorption wavelength. nih.gov On a macroscopic level, this translates to a higher nonlinear optical coefficient (d₃₃). For example, a polyimide containing bromo-substituted chromophores was found to have a d₃₃ value of 20.1 pm/V, more than double that of related polymers with traditional nitro- or cyano- acceptor groups. nih.gov

For 2-Bromo-4-butyl-1-chlorobenzene, theoretical calculations would focus on determining its hyperpolarizability. These calculations would help to assess its potential as a component in NLO materials. The combination of both a chloro and a bromo substituent on the same aromatic ring makes it an interesting candidate for study, leveraging the significant NLO enhancement provided by the bromine atom.

Table 2: Macroscopic Nonlinear Optical Coefficients (d₃₃) for Polyimides with Different Functional Groups

| Functional Group in Chromophore | Macroscopic NLO Coefficient (d₃₃) (pm/V) |

|---|---|

| Bromo | 20.1 |

| Nitro | 9.6 |

| Cyano | 8.9 |

| Chloro | Very small |

Data sourced from a comparative study on the NLO properties of halogen-containing polymers. nih.gov

Applications in Advanced Materials Science and Chemical Synthesis

An Intermediate in Diverse Organic Syntheses

The reactivity of the bromine and chlorine atoms on the benzene (B151609) ring, influenced by the presence of the butyl group, makes 2-Bromo-4-butyl-1-chlorobenzene a valuable intermediate in a variety of organic reactions.

A Building Block for the Construction of Complex Organic Molecules

2-Bromo-4-butyl-1-chlorobenzene serves as a fundamental building block for the synthesis of more intricate organic structures. The differential reactivity of the bromo and chloro substituents allows for selective chemical transformations. For instance, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in common cross-coupling reactions. This enables chemists to selectively introduce new functional groups at the 2-position via reactions like the Suzuki-Miyaura coupling, while leaving the chlorine atom available for subsequent modifications. nih.govchemicalbook.com

The bromine atom can be readily converted into an organometallic species, such as a Grignard reagent, by reacting with magnesium metal. nih.gov This Grignard reagent is a powerful nucleophile that can participate in a wide range of carbon-carbon bond-forming reactions, further expanding the molecular complexity. The presence of the butyl group can also influence the solubility and electronic properties of the resulting molecules.

A study on the related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, demonstrated its successful use in palladium-catalyzed Suzuki cross-coupling reactions to create a variety of derivatives with potential applications in materials science due to their electronic and non-linear optical properties. nih.gov This highlights the utility of the 2-bromo-1-chloro substitution pattern on a benzene ring for building complex molecules.

A Precursor for the Synthesis of Pharmaceutical Compounds

The structural motif of a substituted bromo-chlorobenzene is found in various pharmaceutically active compounds. A notable example is the use of a closely related derivative, 2-(4-ethoxybenzyl)-4-bromo-1-chlorobenzene, as a key intermediate in the synthesis of Dapagliflozin. aobchem.com Dapagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. The synthesis of this complex drug relies on the strategic functionalization of the bromo-chlorobenzene core.

While direct synthesis of commercial drugs from 2-Bromo-4-butyl-1-chlorobenzene is not widely documented in publicly available literature, its structural similarity to known pharmaceutical intermediates suggests its potential as a precursor for the development of new drug analogs. nih.gov The butyl group could be exploited to modulate the lipophilicity and pharmacokinetic properties of potential drug candidates. The synthesis of thiazole-based stilbene (B7821643) analogs as potential DNA topoisomerase IB inhibitors has been reported, starting from related brominated compounds, indicating a pathway for creating novel therapeutic agents. nih.gov

Utility in Agrochemical Synthesis (e.g., Herbicides, Fungicides, Pesticides)

Halogenated aromatic compounds are a well-established class of molecules used in the agrochemical industry. A patent for the synthesis of 2-bromo-4-chloro-1-isopropylbenzene highlights its application in the production of pesticides. mdpi.com The patent emphasizes the good pesticide effect of the resulting formulation. This suggests that the 2-bromo-4-chloro-benzene scaffold is a viable pharmacophore for creating active ingredients for crop protection.

Although specific research on the direct application of 2-Bromo-4-butyl-1-chlorobenzene in the synthesis of commercial herbicides, fungicides, or pesticides is not extensively detailed in the available literature, its structural features align with those of known agrochemicals. The butyl group, in particular, could enhance the compound's persistence and efficacy in certain applications. The general use of brominated compounds in the synthesis of agrochemicals is a well-established practice.

A Functional Monomer for Polymer Science and Materials Development

The presence of reactive halogen atoms on 2-Bromo-4-butyl-1-chlorobenzene allows it to be used as a monomer in the synthesis of specialty polymers.

Incorporation into Specialty Polymers to Modulate Properties

Brominated compounds can be incorporated into polymer chains to impart specific properties, such as flame retardancy. While direct studies on the polymerization of 2-Bromo-4-butyl-1-chlorobenzene are not prominent, research on the polymerization of brominated benzoxazine (B1645224) monomers demonstrates that the inclusion of bromine can significantly enhance the thermal stability and char yield of the resulting polybenzoxazines, leading to good flame retardant properties. The polymerization of these monomers is typically initiated thermally and proceeds via a ring-opening mechanism.

The synthesis of poly(p-phenylene) macromonomers and multiblock copolymers has been achieved through methods like Suzuki polycondensation, which often utilizes brominated aromatic compounds as monomers. scilit.com The butyl group in 2-Bromo-4-butyl-1-chlorobenzene could enhance the solubility and processability of the resulting polymers.

Contributions to the Development of Conductive Materials

The development of conductive polymers is an active area of research in materials science. Poly(p-phenylene) and its derivatives are a class of polymers known for their potential conductive properties. The synthesis of such polymers can be achieved through the coupling of dihalogenated aromatic monomers. For instance, poly(p-phenylene sulfide) has been synthesized from bis(4-bromophenyl) disulfide. researchgate.net

While there is no specific research detailing the use of 2-Bromo-4-butyl-1-chlorobenzene in the synthesis of conductive materials, its structure makes it a potential candidate for such applications. The bromine and chlorine atoms could serve as reactive sites for polymerization reactions, such as Suzuki or Heck coupling, to form conjugated polymer backbones. The butyl group could act as a solubilizing side chain, which is often necessary to make conductive polymers processable.

Role in Catalysis and Ligand Design

The design of effective ligands is paramount in the field of transition metal catalysis, as the ligand sphere around the metal center dictates the catalyst's activity, selectivity, and stability. Halogenated aromatic compounds are fundamental building blocks for a wide array of phosphine (B1218219) ligands, which are among the most important classes of ligands in catalysis.

The presence of a bromo-substituent on 2-Bromo-4-butyl-1-chlorobenzene makes it a suitable substrate for the synthesis of organophosphorus ligands. The formation of a carbon-phosphorus bond can be achieved through various methods, with the reaction of an organometallic reagent (derived from the bromo-chloro-butylbenzene) with a halophosphine being a classical approach. beilstein-journals.org

A common strategy involves the initial conversion of the aryl bromide to an organolithium or Grignard reagent. This nucleophilic species can then react with a chlorophosphine (e.g., chlorodiphenylphosphine) to form the desired phosphine ligand. The butyl group on the aromatic ring can influence the steric and electronic properties of the resulting ligand, which in turn can fine-tune the performance of the transition metal catalyst it coordinates to. The synthesis of P-chirogenic phosphine ligands, which are crucial for asymmetric catalysis, often utilizes phosphine-boranes as stable intermediates, a process that can be adapted from aryl halide precursors. tcichemicals.com

Table 1: Potential Phosphine Ligands Derived from Aryl Halides

| Ligand Type | General Structure (Ar = Aryl group) | Synthetic Precursor Example |

| Monodentate Phosphine | PAr₃ | Bromobenzene (B47551) |

| Bidentate Phosphine | Ar₂P-(CH₂)ₙ-PAr₂ | 1,2-Dibromobenzene |

| Chiral Phosphine | (R)-BINAP | 1,1'-Bi-2-naphthol derivatives |

While direct literature on the use of 2-Bromo-4-butyl-1-chlorobenzene for specific ligand synthesis is not abundant, its structure is analogous to other di-halogenated benzenes used for creating more complex, potentially bidentate or polydentate phosphine ligands through sequential cross-coupling reactions.

The ligands synthesized from precursors like 2-Bromo-4-butyl-1-chlorobenzene play a crucial role in facilitating efficient catalytic cycles. In transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions, the phosphine ligand stabilizes the metal center, influences the rates of oxidative addition and reductive elimination, and dictates the selectivity of the reaction. sigmaaldrich.comorganic-chemistry.org

For instance, in a Suzuki coupling reaction, a palladium catalyst coordinated to phosphine ligands facilitates the reaction between an organoboron compound and an organic halide. nih.govresearchgate.net The electronic and steric properties of the phosphine ligand, influenced by substituents like the butyl group on the aromatic ring of the precursor, can significantly impact the efficiency of this catalytic cycle. A bulkier ligand might promote the reductive elimination step, leading to a faster turnover rate. The specific substitution pattern of 2-Bromo-4-butyl-1-chlorobenzene offers a platform for creating ligands with tailored properties for specific catalytic applications.

Applications in Optoelectronics and Related Fields

Halogenated organic compounds are critical intermediates in the synthesis of materials for optoelectronic applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and liquid crystals. The ability to undergo selective cross-coupling reactions makes them ideal for constructing the conjugated organic molecules and polymers that form the active layers in these devices.

The synthesis of organic semiconductors often relies on the construction of extended π-conjugated systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for creating the carbon-carbon bonds necessary to build these systems. researchgate.netnih.gov 2-Bromo-4-butyl-1-chlorobenzene can serve as a building block in this context. The more reactive C-Br bond can be selectively coupled with an appropriate partner, leaving the C-Cl bond intact for a subsequent reaction. This stepwise approach allows for the controlled synthesis of well-defined oligomeric and polymeric semiconductors.

The butyl group can enhance the solubility of the resulting materials, which is a crucial factor for their processability into thin films for device fabrication. Furthermore, the electronic nature of the butyl group can subtly influence the energy levels (HOMO and LUMO) of the organic semiconductor, thereby tuning its light-emitting properties or charge-carrying capabilities. Biphenyl compounds, which can be synthesized via Suzuki coupling of aryl halides, are known to be central building blocks for fluorescent layers in OLEDs. nih.gov

Table 2: Examples of Organic Semiconductor Cores Synthesized from Halogenated Aromatics

| Semiconductor Core | Potential Precursor | Application |

| Oligophenylene | Dihalobenzene | OLEDs, OFETs |

| Carbazole derivatives | Dihalocarbazole | OLEDs, Solar Cells |

| Fluorene derivatives | Dihalofluorene | OLEDs, Lasers |

The molecular shape and polarity of a molecule are key determinants of its liquid crystalline properties. The rigid aromatic core of 2-Bromo-4-butyl-1-chlorobenzene, combined with the flexible butyl chain, provides a structural motif common in liquid crystal design. colorado.edu Through cross-coupling reactions, this core can be extended to create calamitic (rod-shaped) or discotic (disk-shaped) molecules that can self-assemble into various liquid crystalline phases. The presence of halogens can also be exploited to introduce specific intermolecular interactions, such as halogen bonding, which can influence the stability and nature of the mesophases. uniupo.itwhiterose.ac.ukrsc.org

In the context of OLEDs, this compound is a valuable intermediate. The synthesis of complex, multi-aryl structures that act as hosts, emitters, or charge-transport materials in OLED devices often starts from halogenated aromatic precursors. made-in-china.com The ability to selectively functionalize the molecule at the bromine and chlorine positions allows for the construction of the intricate molecular architectures required for high-performance OLEDs.

Environmental Presence and Degradation Dynamics of Halogenated Butylbenzenes

Environmental Distribution and Transport Mechanisms of Halogenated Organic Compounds

The physical and chemical properties of halogenated organic compounds, such as their volatility, solubility in water, and lipophilicity (fat-loving nature), govern their distribution and movement through the environment. nih.gov Their stability allows them to be transported over long distances from their original source. nih.gov

Atmospheric Transport and Air-Water Exchange Processes

Many halogenated organic compounds are volatile, meaning they can easily vaporize and enter the atmosphere. nih.gov Once in the atmosphere, they can be transported over long distances by wind currents. nih.govhalo-research.de This long-range atmospheric transport is a key process in the global distribution of persistent organic pollutants (POPs). nih.govnih.gov

The exchange between the atmosphere and water bodies (air-water exchange) is a critical process influencing the environmental concentration of these compounds. pdx.edu This exchange is governed by Henry's Law constant, which describes the partitioning of a chemical between air and water at equilibrium. pdx.edu Compounds can be removed from the atmosphere through wet deposition (rain and snow) and dry deposition (vapor uptake and particle settling) onto soils and surface waters. nih.gov

The thin film model is often used to describe this exchange, assuming that transport through thin, stagnant layers of air and water at the interface is the rate-limiting step. pdx.edu

Table 1: Factors Influencing Atmospheric Transport and Deposition

| Factor | Description |

| Volatility | Determines the tendency of a compound to enter the atmospheric phase. |

| Atmospheric Lifetime | The time a compound persists in the atmosphere before being degraded or removed. |

| Henry's Law Constant | Governs the partitioning between air and water. |

| Deposition Processes | Wet and dry deposition remove compounds from the atmosphere. |

| Meteorological Conditions | Wind speed and temperature affect transport distance and rates of exchange. |

This table is generated based on general principles of environmental chemistry for halogenated organic compounds.

Occurrence in Environmental Media (Water, Soil, Sediment)

Due to their persistence and various transport pathways, halogenated organic compounds are found globally in water, soil, and sediment. nih.govnih.gov Once deposited from the atmosphere or released directly into water bodies, their low water solubility and high affinity for organic matter cause them to adsorb to suspended particles and settle into sediments. nih.govnih.gov

Soil and sediment can act as long-term sinks for these pollutants, where they can remain for extended periods. nih.gov The half-life of some halogenated compounds in soil can range from several months to many years, depending on the specific compound and environmental conditions. nih.gov From these environmental compartments, they can re-enter the food chain, leading to bioaccumulation in living organisms. nih.govnih.gov

Studies have detected various chlorinated and brominated benzenes in rivers, lakes, groundwater, and drinking water. epa.gov For example, Dechlorane Plus, a chlorinated flame retardant, has been found in surface water, sediments, and suspended particulate matter in urban watersheds. nih.gov

Biotic Degradation Mechanisms and Microbial Pathways

Despite their stability, many halogenated organic compounds can be broken down by microorganisms in a process known as biodegradation. scirp.orgnih.gov This process is a key mechanism for the natural attenuation of these pollutants from the environment. nih.govnih.gov

Microbial Catabolism of Halogenated Aromatic Xenobiotics

Microorganisms have evolved diverse metabolic pathways to utilize xenobiotic compounds (foreign to living organisms) as a source of carbon and energy. nih.govijcmas.com The biodegradation of halogenated aromatic compounds typically involves a series of enzymatic reactions that can be broadly divided into upper, middle, and lower pathways. nih.govresearchgate.net

The most critical and often most difficult step is the cleavage of the carbon-halogen bond, known as dehalogenation. nih.govresearchgate.net This can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic Degradation: In the presence of oxygen, bacteria often employ oxygenase enzymes to incorporate one or two oxygen atoms into the aromatic ring. This destabilizes the ring and facilitates the removal of halogens and subsequent ring cleavage. nih.govijcmas.com

Anaerobic Degradation: Under anaerobic conditions, a process called reductive dehalogenation is common. nih.govnih.gov In this process, the halogenated compound is used as an electron acceptor, and the halogen atom is replaced by a hydrogen atom. nih.govnih.gov

Identification of Enzymatic Pathways and Genetic Basis of Biodegradation

The microbial degradation of these pollutants is mediated by specific enzymes encoded by catabolic genes. academicjournals.org Understanding these enzymes and their genetic basis is crucial for developing bioremediation strategies. nih.gov

Key enzymes involved in the degradation of halogenated aromatic compounds include:

Oxygenases (e.g., Dioxygenases, Monooxygenases): These enzymes initiate the attack on the aromatic ring in aerobic pathways. nih.govresearchgate.net

Dehalogenases: These enzymes catalyze the removal of halogen atoms. Different types of dehalogenases exist, each with specificity for different types of halogenated compounds. ijcmas.comacademicjournals.org

Hydrolases: These enzymes are involved in the cleavage of ester bonds in some pesticide degradation pathways, yielding halogenated aromatic intermediates. nih.gov

The genes encoding these degradative enzymes are often located on mobile genetic elements like plasmids and transposons. ijcmas.comacademicjournals.org This allows for horizontal gene transfer between different bacterial species, facilitating the evolution and spread of degradation capabilities within microbial communities. academicjournals.org For instance, the genes for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) in Cupriavidus necator JMP134 have been extensively studied and are located on a plasmid. nih.gov

Table 2: Key Enzymes in Halogenated Aromatic Degradation

| Enzyme Class | Function | Degradation Condition | Example |

| Dioxygenases | Incorporates two oxygen atoms into the aromatic ring. | Aerobic | Biphenyl-2,3-dioxygenase in PCB degradation. nih.govresearchgate.net |

| Monooxygenases | Incorporates one oxygen atom into the aromatic ring. | Aerobic | Flavin-dependent monooxygenase in chlorpyrifos (B1668852) degradation. nih.govresearchgate.net |

| Reductive Dehalogenases | Replaces a halogen with a hydrogen atom. | Anaerobic | Utilized by organohalide-respiring bacteria. nih.gov |

| Hydrolases | Cleave chemical bonds by adding water. | Aerobic | Organophosphorus hydrolase in pesticide degradation. nih.govresearchgate.net |

This table provides examples of enzyme classes involved in the biodegradation of various halogenated aromatic compounds.

Development and Application of Recombinant Microorganisms for Pollutant Degradation

Advances in genetic engineering have opened up possibilities for enhancing the natural biodegradation capabilities of microorganisms. nih.govresearchgate.net By understanding the genetic basis of catabolic pathways, scientists can construct recombinant microorganisms with improved degradative performance. nih.gov

This can involve several strategies:

Gene Cassette Construction: Cloning one or more genes encoding for key degradative enzymes into a suitable microbial host to create new or enhanced degradation pathways. nih.gov

Pathway Engineering: Modifying existing metabolic pathways to improve efficiency, broaden the range of substrates that can be degraded, or prevent the accumulation of toxic intermediates. nih.gov

Improving Enzyme Specificity: Using laboratory evolution techniques to alter the selectivity of enzymes to target specific, highly recalcitrant pollutants. ijcmas.com

These genetically improved microorganisms have shown promise in laboratory and field trials for the decontamination of soil and water containing hazardous halogenated compounds. scilit.com However, the application of genetically modified organisms in the open environment requires careful consideration of ecological safety and regulatory oversight. scilit.com

Broader Environmental Fate Considerations for Persistent Halogenated Organic Compounds

Halogenated organic compounds, as a class, are often characterized by their persistence in the environment. msu.edu This persistence is a direct consequence of their resistance to degradation, both abiotic and biotic. Compounds that are not readily broken down by sunlight, water, or microorganisms can remain in the environment for extended periods.

This persistence can lead to long-range environmental transport, allowing these chemicals to be found in regions far from their original sources of release. Furthermore, many halogenated organic compounds are lipophilic, meaning they have a high affinity for fats and lipids. This property contributes to their potential for bioaccumulation in living organisms. As these compounds move up the food chain, their concentration can increase in a process known as biomagnification.

The environmental presence of persistent halogenated organic compounds is a significant concern due to their potential to accumulate in various environmental compartments, including soil, sediment, and biota. msu.edu Their long-term effects on ecosystems and human health continue to be an active area of scientific research.

Conclusion and Future Research Trajectories for 2 Bromo 4 Butyl 1 Chlorobenzene

Synthesis of Current Academic Understanding

The chemical compound 2-Bromo-4-butyl-1-chlorobenzene is a substituted aromatic halide. Its structure consists of a benzene (B151609) ring substituted with a bromine atom, a chlorine atom, and a butyl group. Based on established principles of organic chemistry, its synthesis would most plausibly begin with 4-butyl-1-chlorobenzene as a precursor. This intermediate can be formed through the Friedel-Crafts alkylation of chlorobenzene (B131634) with a suitable butylating agent. The subsequent and final step would be the electrophilic aromatic substitution (bromination) of 4-butyl-1-chlorobenzene. The directing effects of the existing chloro (ortho-, para-directing) and butyl (ortho-, para-directing) groups would influence the position of the incoming bromine atom. To achieve the desired 2-bromo isomer, specific reaction conditions and catalysts would be necessary to control the regioselectivity of the bromination reaction.

The reactivity of 2-Bromo-4-butyl-1-chlorobenzene is dictated by its functional groups. The presence of two different halogen atoms (bromo and chloro) on the aromatic ring is of significant interest. The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in many catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization, making the compound a potentially useful building block in organic synthesis. It is expected to readily participate in reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, primarily at the more labile C-Br position. wikipedia.orgwikipedia.orgnih.govnih.gov

Identification of Knowledge Gaps in the Research Landscape

Despite its well-defined structure, a dedicated and comprehensive study of 2-Bromo-4-butyl-1-chlorobenzene is notably absent from the current scientific literature. The primary knowledge gap is the lack of empirical data confirming its properties and reactivity. Specific deficiencies include:

Optimized Synthesis: There is no published, optimized, and high-yield synthetic protocol specifically for 2-Bromo-4-butyl-1-chlorobenzene.

Experimental Reactivity Data: While its reactivity can be inferred, there are no experimental studies that systematically investigate its participation in key chemical transformations. The precise conditions required for selective cross-coupling at the C-Br bond have not been determined.

Physicochemical Properties: Detailed experimental data on its physical and chemical properties, such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, MS), are not readily available in public databases.

Crystallographic Data: The solid-state structure has not been determined by X-ray crystallography, meaning information on bond lengths, bond angles, and intermolecular packing is unavailable.

Environmental Fate: There are no studies on its environmental persistence, biodegradability, or potential metabolic pathways in biological systems.

Prospective Research Avenues and Innovative Directions

The identified knowledge gaps provide a clear roadmap for future research. The following avenues represent promising and innovative directions for the study of 2-Bromo-4-butyl-1-chlorobenzene.